N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-METHOXYPHENYL)ACETAMIDE
Description
N-{3-Cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methoxyphenyl)acetamide is a structurally complex heterocyclic compound featuring a fused thienopyridine core substituted with a cyano group at position 3 and tetramethyl groups on the saturated bicyclic ring. The acetamide moiety at position 2 is further substituted with a 4-methoxyphenyl group, contributing to its unique electronic and steric properties. Its synthesis likely involves multi-step reactions, including cyclization and substitution, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-20(2)11-15-16(12-22)19(27-18(15)21(3,4)24-20)23-17(25)10-13-6-8-14(26-5)9-7-13/h6-9,24H,10-11H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWYTHCBCAVBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach starts with the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the cyano group and the 4-methoxyphenylacetamide moiety. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{3-CYANO-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on synthesis, spectral properties, and structural motifs.
Structural Analogues in Heterocyclic Chemistry
Compound 2 : N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Core Structure: Pyridine ring with distyryl substituents (vs. thienopyridine in the target compound).
- Key Features: Chlorophenylacetamide group and cyano substitution.
- Synthesis: Reflux of precursor with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol yields 85% product.
- Significance : Higher yield (85%) compared to other analogues, attributed to optimized substitution patterns.
Compounds 11a and 11b : Thiazolo[3,2-a]pyrimidine derivatives
- Core Structure: Thiazolo-pyrimidine fused with a furan ring (vs. thienopyridine).
- Key Features: Benzylidene substituents and cyano groups.
- Synthesis : Condensation with chloroacetic acid and aromatic aldehydes yields 68% product.
- Spectral Data :
- IR: NH (3,423–3,436 cm⁻¹), CN (2,209–2,219 cm⁻¹).
- NMR: Distinct aromatic proton signals (δ 6.56–8.01 ppm).
- Significance : Lower yields (68%) compared to Compound 2, possibly due to steric hindrance from bulkier substituents.
Compound 24 : Pyrido-thieno-pyrimidinone derivative
- Core Structure: Pyrido-thieno-pyrimidinone (vs. thienopyridine).
- Key Features : Acetamide and methyl-phenyl substituents.
- Synthesis : Acetylation with acetyl chloride in pyridine yields 73% product.
- Spectral Data :
- IR: C=O (1,730 cm⁻¹), NH (3,390 cm⁻¹).
- NMR: Methyl groups (δ 2.10–2.50 ppm), aromatic protons (δ 7.37–7.47 ppm).
- Significance: Moderate yield (73%) and distinct electronic effects from the pyrimidinone core.
Functional Analogues with Acetamide Moieties
Compounds 4f and 4g : Indole-based trifluoroacetyl derivatives
- Core Structure : Indole with trifluoroacetyl and fluorinated substituents.
- Key Features : Fluorostyryl and methoxyphenyl groups.
- Synthesis : Trifluoroacetylation in acetonitrile yields 72–79% product.
- Significance : Fluorinated substituents enhance metabolic stability compared to the methoxyphenyl group in the target compound.
Data Tables
Research Findings and Implications
- Synthetic Efficiency : Compound 2 achieves the highest yield (85%) due to streamlined substitution , while bulkier substituents in thiazolo-pyrimidines (e.g., 11a) reduce yields .
- Electronic Effects: The cyano group in the target compound and analogues (e.g., 11a, 11b) enhances electrophilicity, critical for interactions with biological targets .
- Fluorinated vs. Methoxy Groups : Fluorinated derivatives (e.g., 4g) exhibit improved pharmacokinetic profiles compared to methoxyphenyl-containing compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
